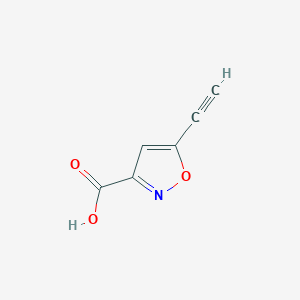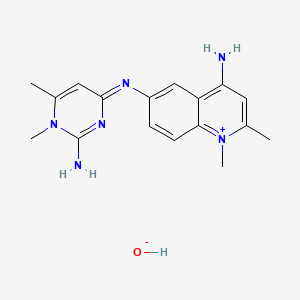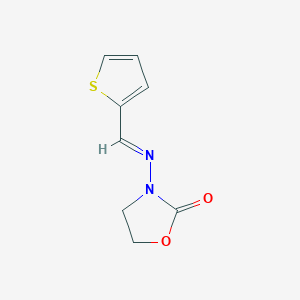
3-(Thenylideneamino)-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one: is a heterocyclic compound that features both an oxazolidinone ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxazolidinone derivatives involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.
Multicomponent Reactions: Another approach involves the use of multicomponent reactions, such as the Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form oxazolidinone derivatives.
Industrial Production Methods: Industrial production methods for oxazolidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazolidinone derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the oxazolidinone ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: In medicinal chemistry, oxazolidinone derivatives are of particular interest due to their potential antibacterial properties. Compounds like linezolid, which contain the oxazolidinone ring, have been shown to be effective against resistant bacterial strains .
Industry: In the industrial sector, oxazolidinone derivatives are used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one involves its interaction with specific molecular targets. For example, in antibacterial applications, oxazolidinone derivatives inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness: 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
34489-28-6 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+ |
InChI Key |
ZSXOGKVIBJQFQH-RMKNXTFCSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CS2 |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


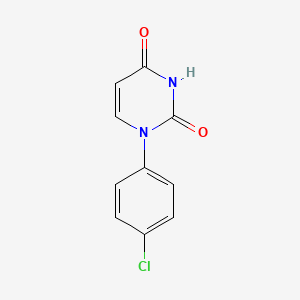
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)
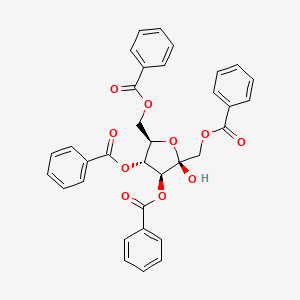
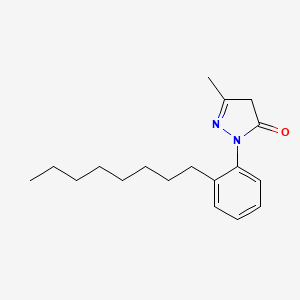
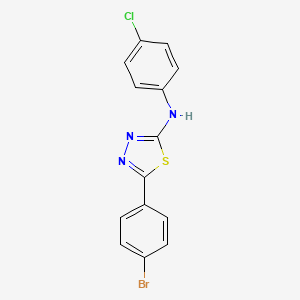
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)
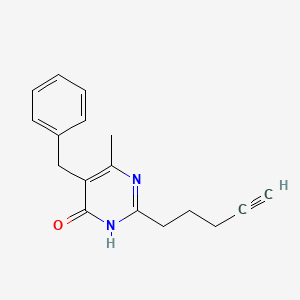
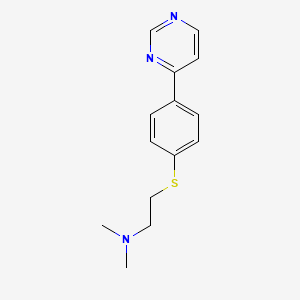

![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)
